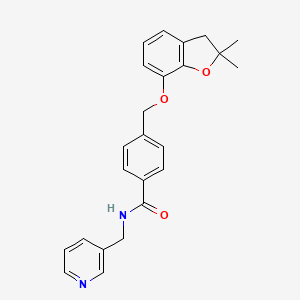

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-3-ylmethyl)benzamide

Description

Properties

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-24(2)13-20-6-3-7-21(22(20)29-24)28-16-17-8-10-19(11-9-17)23(27)26-15-18-5-4-12-25-14-18/h3-12,14H,13,15-16H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIBEWJOLCPRDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C20H23NO4 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide |

| Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC)C |

Synthesis

The synthesis of this compound typically involves several steps, starting with the preparation of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol , which is then reacted with various reagents to introduce the benzamide and pyridine moieties. The reaction conditions are crucial for optimizing yield and purity, often involving specific catalysts and solvents under controlled temperatures .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may influence various cellular pathways leading to significant biological responses. For instance, compounds with similar structures have shown to inhibit tubulin polymerization, which is critical in cancer cell proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzofuran structure. For example:

- In vitro Studies : Compounds similar to the target molecule have been evaluated against a panel of 60 human cancer cell lines. Notably, some derivatives exhibited IC50 values in the low micromolar range (0.20–2.58 μM), indicating potent growth inhibition .

- Mechanism Insights : The mechanism of action often involves the inhibition of mitosis through interactions at the colchicine binding site on tubulin. This leads to disrupted microtubule dynamics essential for cell division .

Other Biological Activities

Apart from anticancer properties, derivatives of this compound have shown promise in other areas:

- Antimicrobial Activity : Some studies suggest potential antimicrobial effects against specific pathogens.

- Neuroprotective Effects : There is emerging evidence that certain benzofuran derivatives can exert neuroprotective actions, possibly through modulation of neurotransmitter systems .

Case Studies

- Study on Dihydrobenzofuran Lignans : A study demonstrated that dihydrobenzofuran derivatives inhibited tubulin polymerization at concentrations around 13 μM, showcasing their potential as antitumor agents .

- Evaluation Against Cancer Cell Lines : Another investigation revealed that specific derivatives exhibited selective cytotoxicity toward cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-3-ylmethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzofuran have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study highlighted a series of benzofuran derivatives that showed promising activity against various cancer cell lines, suggesting that modifications in the benzofuran structure can enhance biological activity .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Compounds derived from benzofuran have been investigated for their effects on serotonin receptors, indicating a possible role in treating neurological disorders such as depression and anxiety. The biased agonism at serotonin receptors has shown to improve selectivity and reduce side effects compared to traditional medications .

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of this compound involves multi-step chemical reactions. The starting materials typically include substituted benzofurans and pyridine derivatives. Various methods such as thermal rearrangement and condensation reactions are employed to achieve the desired product with high yields .

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, a series of benzofuran derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. The results indicated that specific modifications to the benzofuran moiety enhanced cytotoxicity significantly compared to non-modified counterparts . This underscores the importance of structural optimization in drug design.

Case Study 2: Neuropharmacological Research

A recent investigation into serotonin receptor interactions demonstrated that certain benzofuran derivatives exhibited selective agonistic properties towards specific serotonin receptor subtypes. This selectivity could lead to the development of new treatments for mood disorders with fewer side effects than existing therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural analogs and related benzofuran/benzamide derivatives can be analyzed for comparative insights:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Structural Diversity: The target compound uniquely combines a dihydrobenzofuran and pyridinylmethyl group, whereas analogs in (e.g., Example 53) prioritize pyrazolopyrimidine and chromenone scaffolds for kinase-targeted activity .

Pharmacological Implications: The pyridin-3-ylmethyl group in the target compound may enhance blood-brain barrier penetration compared to Example 53’s isopropyl substituent, which is bulkier and less polar .

Synthetic Challenges :

- The target compound’s oxymethyl linker (connecting benzofuran and benzamide) may introduce hydrolytic instability relative to Example 53’s rigid pyrazolopyrimidine core .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and yield .

- Temperature Control : Maintaining temperatures between 0–25°C during sensitive steps (e.g., acyl chloride formation) minimizes side reactions .

- Catalysis : Use of catalytic pivalate salts enhances reaction efficiency in amide bond formation .

Q. Table 1. Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ether Formation | K₂CO₃, DMF, 80°C, 12 h | 65–75 | |

| Amide Coupling | HATU, DIPEA, CH₃CN, rt, 6 h | 70–85 |

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the dihydrobenzofuran core (e.g., dimethyl groups at δ 1.4–1.6 ppm) and amide linkage (N–H resonance at δ 8.2–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₇N₂O₃: 415.2016) .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

Q. Key Data Contradictions :

- Discrepancies in melting points (e.g., 123–124°C vs. 287–293°C in similar derivatives) may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) for resolution .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Fluorescence-based HDAC inhibition assays (IC₅₀ determination) using HeLa cell nuclear extracts .

- Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive pathogens (e.g., S. aureus) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) to assess selectivity indices .

Advanced: How can computational chemistry optimize this compound’s synthesis and reactivity?

Methodological Answer:

- Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and intermediates, identifying energy barriers in etherification/amide coupling steps .

- Machine Learning (ML) : Training models on PubChem reaction data (e.g., solvent effects, catalysts) to prioritize high-yield conditions .

- Kinetic Modeling : Simulating reaction networks (e.g., using COPASI) to optimize time-temperature profiles and avoid byproducts .

Case Study :

ICReDD’s workflow reduced synthesis optimization time by 40% for analogous benzamide derivatives via feedback loops between computational predictions and experimental validation .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀ vs. % inhibition at fixed concentrations) .

- Orthogonal Assays : Validate HDAC inhibition via Western blot (histone acetylation levels) alongside enzymatic assays .

- Structural Dynamics : Molecular dynamics simulations (e.g., GROMACS) identify binding mode variations due to solvent-exposed pyridinyl groups, explaining potency differences .

Advanced: What strategies improve pharmacokinetic properties of derivatives?

Methodological Answer:

- Bioisosteric Replacement : Substitute the pyridinylmethyl group with 4-methoxypyridin-3-yl to enhance metabolic stability (e.g., CYP450 resistance) .

- Prodrug Design : Introduce pivaloyloxymethyl groups to increase oral bioavailability, as seen in related benzamide prodrugs .

- LogP Optimization : Introduce fluorine atoms or methoxy groups to balance hydrophobicity (target LogP: 2.5–3.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.